molecular formula C22H17N3OS B11978632 (2E)-2-{[5-(naphthalen-1-yl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide

(2E)-2-{[5-(naphthalen-1-yl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide

Cat. No.: B11978632
M. Wt: 371.5 g/mol
InChI Key: PXKARDZZUVNGJX-HZHRSRAPSA-N
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Description

5-(1-naphthyl)-2-furaldehyde N-phenylthiosemicarbazone: is an organic compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. This compound is characterized by the presence of a naphthyl group, a furaldehyde moiety, and a phenylthiosemicarbazone group, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-naphthyl)-2-furaldehyde N-phenylthiosemicarbazone typically involves the condensation of 5-(1-naphthyl)-2-furaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for reflux and recrystallization processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiosemicarbazone moiety.

    Reduction: Reduction reactions can occur at the aldehyde group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products:

    Oxidation: Oxidized derivatives of the thiosemicarbazone moiety.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Substituted aromatic derivatives, depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions

Biology: In biological research, 5-(1-naphthyl)-2-furaldehyde N-phenylthiosemicarbazone is investigated for its potential as an antimicrobial and anticancer agent. Its ability to chelate metal ions is thought to contribute to its biological activity.

Medicine: The compound is explored for its therapeutic potential, particularly in the treatment of cancer. Its mechanism of action involves the inhibition of key enzymes and the induction of apoptosis in cancer cells.

Industry: In the industrial sector, the compound’s metal-chelating properties are utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(1-naphthyl)-2-furaldehyde N-phenylthiosemicarbazone involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes. This inhibition can disrupt essential biological processes in microorganisms and cancer cells, leading to their death. The compound also induces oxidative stress and apoptosis in cancer cells, contributing to its anticancer activity.

Comparison with Similar Compounds

    Thiosemicarbazones: Other thiosemicarbazones, such as 2-acetylpyridine thiosemicarbazone, share similar metal-chelating properties and biological activities.

    Hydrazones: Compounds like isonicotinoyl hydrazone also exhibit metal-chelating and antimicrobial properties.

Uniqueness: 5-(1-naphthyl)-2-furaldehyde N-phenylthiosemicarbazone is unique due to the presence of both naphthyl and furaldehyde groups, which enhance its ability to interact with biological targets and metal ions. This structural uniqueness contributes to its potent biological activities and makes it a valuable compound in scientific research.

Properties

Molecular Formula

C22H17N3OS

Molecular Weight

371.5 g/mol

IUPAC Name

1-[(E)-(5-naphthalen-1-ylfuran-2-yl)methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C22H17N3OS/c27-22(24-17-9-2-1-3-10-17)25-23-15-18-13-14-21(26-18)20-12-6-8-16-7-4-5-11-19(16)20/h1-15H,(H2,24,25,27)/b23-15+

InChI Key

PXKARDZZUVNGJX-HZHRSRAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(O2)C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(O2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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